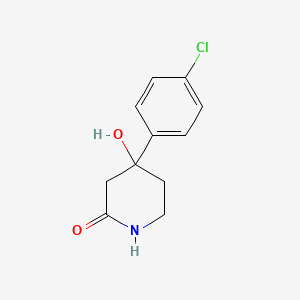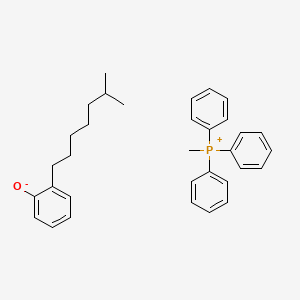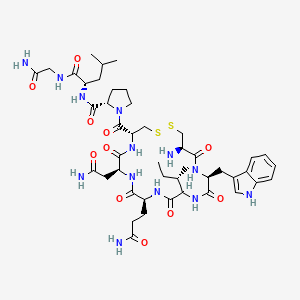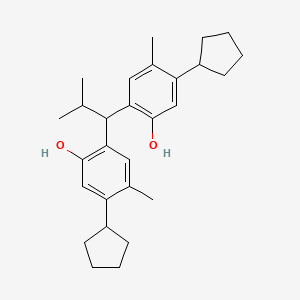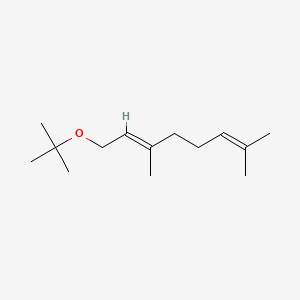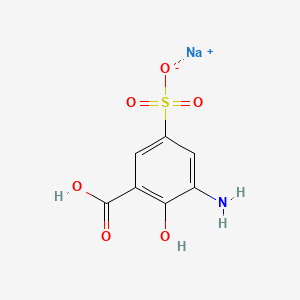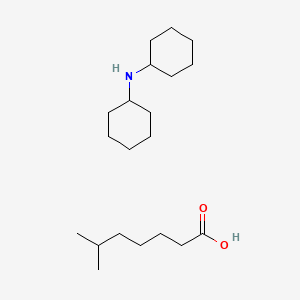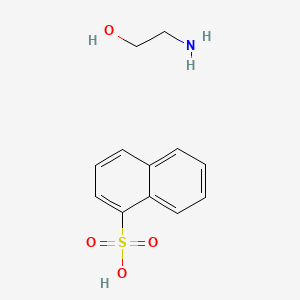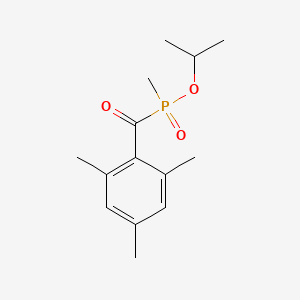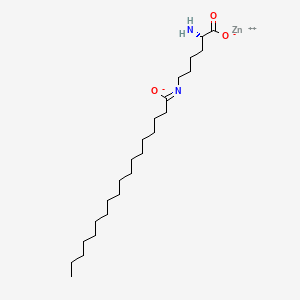
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound that combines zinc ions with a derivative of L-lysine, specifically N6-(1-oxooctadecyl)-L-lysine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the reaction of zinc salts with N6-(1-oxooctadecyl)-L-lysine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential role in biological processes, including enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with molecular targets, such as enzymes and proteins. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Zinc N-(1-oxooctadecyl)-L-glutamate: This compound is similar in structure but involves glutamate instead of lysine.
N6-(1-oxooctadecyl)-L-lysine: This is the lysine derivative without the zinc ion.
Uniqueness
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to the presence of the zinc ion, which imparts distinct chemical and biological properties. The combination of zinc with N6-(1-oxooctadecyl)-L-lysine enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
61745-58-2 |
|---|---|
分子式 |
C24H46N2O3Zn |
分子量 |
476.0 g/mol |
IUPAC名 |
zinc;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
InChIキー |
JLYJVTGYXFPQFX-FTBISJDPSA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


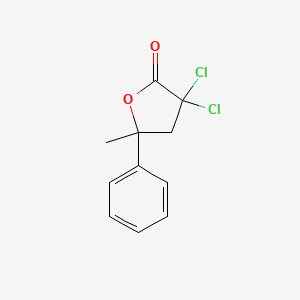
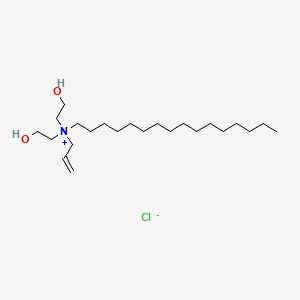
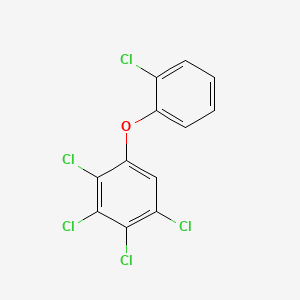
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
